molecular formula C15H14FNO2 B3930882 N-(4-fluorophenyl)-2-methoxy-2-phenylacetamide

N-(4-fluorophenyl)-2-methoxy-2-phenylacetamide

Cat. No. B3930882
M. Wt: 259.27 g/mol
InChI Key: ZGEBAJNWJOEVDJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methoxy-2-phenylacetamide, also known as FLEPH, is a chemical compound that belongs to the class of phenylacetamide derivatives. It has been found to possess various biological properties, including analgesic, anti-inflammatory, and anticonvulsant activities.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-2-methoxy-2-phenylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. This compound has been shown to selectively inhibit COX-2 enzyme activity, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-methoxy-2-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for COX-2 enzyme inhibition, which makes it a promising candidate for the development of anti-inflammatory drugs. Another advantage is its low toxicity, which makes it a safe compound for use in animal studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-2-methoxy-2-phenylacetamide. One direction is to investigate its potential as an anti-cancer agent, as it has been found to possess anti-proliferative activity in various cancer cell lines. Another direction is to study its potential as a neuroprotective agent, as it has been found to possess anti-oxidant and anti-inflammatory properties that may be beneficial in the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential for drug-drug interactions.
Conclusion:
In conclusion, this compound is a chemical compound with various biological properties, including analgesic, anti-inflammatory, and anticonvulsant activities. Its mechanism of action involves the selective inhibition of COX-2 enzyme activity, which is responsible for the production of prostaglandins in response to inflammation. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study, including its potential as an anti-cancer and neuroprotective agent.

Scientific Research Applications

N-(4-fluorophenyl)-2-methoxy-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic activity in various animal models of pain, including thermal, mechanical, and chemical-induced pain. This compound has also been shown to exhibit anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been found to possess anticonvulsant activity in animal models of epilepsy.

properties

IUPAC Name

N-(4-fluorophenyl)-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14(11-5-3-2-4-6-11)15(18)17-13-9-7-12(16)8-10-13/h2-10,14H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEBAJNWJOEVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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